molecular formula C9H12BFO4 B13456059 (4-Fluoro-2-((methoxymethoxy)methyl)phenyl)boronic acid CAS No. 943310-56-3

(4-Fluoro-2-((methoxymethoxy)methyl)phenyl)boronic acid

Cat. No.: B13456059
CAS No.: 943310-56-3
M. Wt: 214.00 g/mol
InChI Key: YZAXIMTYSNWKRC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(4-Fluoro-2-((methoxymethoxy)methyl)phenyl)boronic acid is an organoboron compound with the molecular formula C8H10BFO4. It is a derivative of phenylboronic acid, where the phenyl ring is substituted with a fluoro group and a methoxymethoxy group. This compound is used in various chemical reactions, particularly in Suzuki-Miyaura cross-coupling reactions, which are essential in organic synthesis for forming carbon-carbon bonds .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Fluoro-2-((methoxymethoxy)methyl)phenyl)boronic acid typically involves the reaction of 4-fluoro-2-bromomethylphenol with methoxymethyl chloride to form the methoxymethoxy derivative. This intermediate is then subjected to a borylation reaction using a boron reagent such as bis(pinacolato)diboron in the presence of a palladium catalyst and a base like potassium carbonate .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. The use of continuous flow reactors and automated systems ensures consistent production quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

(4-Fluoro-2-((methoxymethoxy)methyl)phenyl)boronic acid primarily undergoes Suzuki-Miyaura cross-coupling reactions. This reaction involves the coupling of the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst and a base. The reaction conditions are typically mild, and the process is tolerant of various functional groups .

Common Reagents and Conditions

    Reagents: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3, NaOH), aryl or vinyl halides.

    Conditions: Mild temperatures (50-100°C), aqueous or organic solvents (e.g., ethanol, toluene), inert atmosphere (e.g., nitrogen or argon).

Major Products

The major products of these reactions are biaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials .

Scientific Research Applications

Chemistry

In chemistry, (4-Fluoro-2-((methoxymethoxy)methyl)phenyl)boronic acid is used as a building block in the synthesis of complex organic molecules. Its ability to form carbon-carbon bonds through Suzuki-Miyaura coupling makes it a valuable reagent in organic synthesis .

Biology and Medicine

In biological and medicinal research, this compound is used to synthesize bioactive molecules and potential drug candidates. The biaryl structures formed from its reactions are often found in pharmaceuticals, making it an essential tool in drug discovery and development .

Industry

In the industrial sector, this compound is used in the production of advanced materials, including polymers and electronic components. Its role in forming stable carbon-carbon bonds is crucial for creating durable and high-performance materials .

Mechanism of Action

The mechanism of action of (4-Fluoro-2-((methoxymethoxy)methyl)phenyl)boronic acid in Suzuki-Miyaura coupling involves the transmetalation of the boronic acid with a palladium complex. This process forms a palladium-aryl intermediate, which then undergoes reductive elimination to form the desired biaryl product. The fluoro and methoxymethoxy groups on the phenyl ring influence the reactivity and selectivity of the coupling reaction .

Properties

CAS No.

943310-56-3

Molecular Formula

C9H12BFO4

Molecular Weight

214.00 g/mol

IUPAC Name

[4-fluoro-2-(methoxymethoxymethyl)phenyl]boronic acid

InChI

InChI=1S/C9H12BFO4/c1-14-6-15-5-7-4-8(11)2-3-9(7)10(12)13/h2-4,12-13H,5-6H2,1H3

InChI Key

YZAXIMTYSNWKRC-UHFFFAOYSA-N

Canonical SMILES

B(C1=C(C=C(C=C1)F)COCOC)(O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.